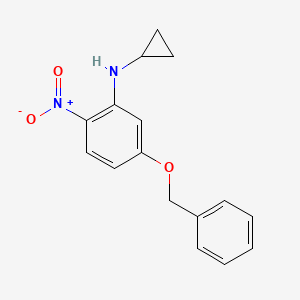

2,6-difluoro-3-nitro-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Properties

2,6-difluoro-3-nitro-N-phenylbenzamide and its derivatives have been a subject of interest in the field of chemical synthesis and structural analysis. Researchers have synthesized various compounds related to 2,6-difluoro-3-nitro-N-phenylbenzamide, exploring their crystal structures and packing. For instance, compounds synthesized from diflunisal, a registered anti-inflammatory drug, via amidation of carboxlic acid and esterification of phenolic hydroxy group, were analyzed through single-crystal X-ray diffraction, revealing that their packing is stabilized by intermolecular hydrogen bonds (Zhong et al., 2010). This emphasizes the significance of intermolecular interactions in the stabilization of the crystal structure of these compounds.

Applications in Pesticide Industries

One significant application of 2,6-difluoro-3-nitro-N-phenylbenzamide derivatives is in the pesticide industry. Specifically, 2,6-difluorobenzamide, a closely related compound, is noted as an important intermediate in this industry. A study demonstrated the efficient production of 2,6-difluorobenzamide using a recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase. This biocatalytic process optimized key parameters like temperature, pH, substrate loading, and feeding mode, achieving significant production levels without the formation of any by-products (Yang et al., 2018). This study highlights the biotechnological potential and environmental friendliness of producing important chemical intermediates like 2,6-difluorobenzamide.

Insights into Molecular Aggregation

Understanding the role of fluorine in molecular aggregation and complex interactions has been another focus area. A study involving a series of N-(difluorophenyl)benzamides demonstrated that these molecules aggregate via various intermolecular interactions, such as N–H⋯OC and C–H⋯O/F/π interactions, often involving F⋯F contacts. This work contributed to the understanding of the influence of fluorine substitution patterns on molecular aggregation, providing insights into the molecular behavior of difluorobenzene-related compounds (Mocilac et al., 2016).

Corrosion Inhibition Studies

Interestingly, derivatives of N-Phenyl-benzamide, which are structurally related to 2,6-difluoro-3-nitro-N-phenylbenzamide, have been investigated for their role in corrosion inhibition. A study explored the effect of substituents on the inhibition behavior of these compounds for mild steel in an acidic environment. The research combined computational and experimental approaches, indicating that certain substituents enhance the inhibition efficiency by adsorbing on the metal surface and increasing the energy barrier for corrosive dissolution. This illustrates the potential industrial applications of these compounds in protecting materials from corrosion (Mishra et al., 2018).

properties

IUPAC Name |

2,6-difluoro-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAGKAYKWQRWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-3-nitro-N-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)

![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)